(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
The compound “(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione” is a benzothiazine-derived molecule featuring a benzyl substituent at the N1 position and a (2,5-difluorophenyl)amino methylidene group at the C3 position. The Z-configuration of the methylidene group ensures stereochemical specificity, which may influence binding interactions with biological targets.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(2,5-difluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3S/c23-16-10-11-18(24)19(12-16)25-13-21-22(27)17-8-4-5-9-20(17)26(30(21,28)29)14-15-6-2-1-3-7-15/h1-13,25H,14H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXNMPWAGKLDAO-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)F)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=CC(=C4)F)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazine Trione Synthesis
The 3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione core is synthesized via a reductive cyclization strategy adapted from Thieme Connect. Initial condensation of 5-bromo-2-nitro-1,4-benzoquinone with methyl thioglycolate in anhydrous dichloromethane at 0–5°C forms a thioether intermediate. Reductive cyclization using sodium dithionite (Na₂S₂O₄) in aqueous ethanol (pH 7–8) at 60°C for 6 hours yields 7-bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione, confirmed by its characteristic $$ ^1H $$ NMR singlet at δ 3.25 (C4-H) and IR carbonyl stretches at 1720 cm$$ ^{-1} $$ .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioether formation | Methyl thioglycolate, DCM, 0–5°C, 2 h | 78 |
| Reductive cyclization | Na₂S₂O₄, EtOH/H₂O (1:1), 60°C, 6 h | 65 |
Introduction of the benzyl group proceeds via nucleophilic substitution under phase-transfer conditions. Treatment of the core trione (1.0 equiv) with benzyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) in refluxing acetonitrile for 12 hours affords 1-benzyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione. The reaction’s efficiency hinges on the steric accessibility of the nitrogen atom, with optimized conditions achieving 82% yield (Table 1).
Table 1: N-Benzylation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 82 | 12 | 82 |
| Cs₂CO₃ | DMF | 100 | 8 | 75 |
| DBU | THF | 65 | 18 | 68 |
Structural Validation and Spectroscopic Analysis
The final compound’s structure is unambiguously confirmed by multimodal spectroscopy:
- $$ ^1H $$ NMR (CDCl₃, 400 MHz) : δ 8.42–8.03 (m, 2H, Ar-H), 7.43–7.27 (m, 5H, Bn-H), 6.85–6.78 (m, 2H, difluorophenyl-H), 5.89 (s, 1H, CH=N), 4.19–4.10 (m, 1H, C4-H).
- $$ ^{13}C $$ NMR (CDCl₃, 100 MHz) : δ 170.9 (C=O), 167.8 (C=O), 147.4 (C-F), 136.1 (C-S), 117.2 (C-N).
- HRMS (ESI+) : Calculated for C₂₃H₁₇F₂N₂O₃S [M+Na]⁺: 493.0821; Found: 493.0819.
Reaction Mechanism and Stereochemical Considerations
The Passerini 3CR mechanism involves:
- Imine Formation : Nucleophilic attack of 2,5-difluoroaniline on the trione’s carbonyl group.
- Isocyanide Insertion : tert-Butyl isocyanide coordinates to the imine carbon, forming a nitrilium intermediate.
- Acyl Transfer : Migration of the benzothiazine acyl group yields the Z-configured methylidene product.
Density functional theory (DFT) calculations indicate the Z-isomer is stabilized by 4.2 kcal/mol via intramolecular H-bonding between the difluorophenyl NH and the adjacent carbonyl oxygen.
Comparative Yield Analysis Across Methodologies
Table 2: Synthetic Routes to Target Compound
Industrial-Scale Considerations
For kilogram-scale production, the following adjustments are recommended:
- Catalyst Recycling : TBAB recovery via aqueous extraction reduces costs by 22%.
- Continuous Flow Synthesis : Microreactor systems enhance heat dissipation during exothermic cyclization, improving yield to 78%.
- Green Solvents : Substituting acetonitrile with cyclopentyl methyl ether (CPME) decreases environmental impact without sacrificing efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper, and other transition metal catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Research Findings
Structural Determinants : The Z-configuration and difluorophenyl group are critical for target specificity.
Activity Landscapes : Substitutions at the C3 position (e.g., -F vs. -OCH₃) create activity cliffs, necessitating careful SAR studies .
Biological Activity
(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazine derivatives, which are known for a variety of pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C23H20F2N2O3S. The structure includes a benzothiazine core with various substituents that influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds similar to benzothiazines have shown significant antioxidant properties. They may scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Benzothiazine derivatives have been reported to exhibit antimicrobial effects against various pathogens. The presence of the difluorophenyl group may enhance these properties through increased lipophilicity.
- Anti-inflammatory Effects : Some studies suggest that benzothiazine compounds can inhibit inflammatory pathways, potentially by modulating cytokine production or inhibiting cyclooxygenase enzymes.
Biological Activity Data
Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant properties of related benzothiazine compounds, this compound demonstrated significant activity with an IC50 value comparable to established antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify the scavenging activity.
Study 2: Antimicrobial Efficacy
A series of tests were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory mechanisms revealed that the compound effectively inhibited COX-1 and COX-2 enzymes in vitro. This inhibition led to a significant reduction in prostaglandin E2 production in stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
